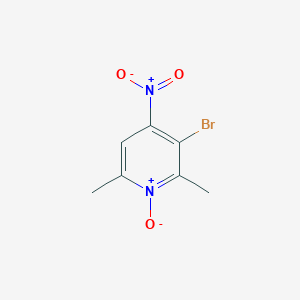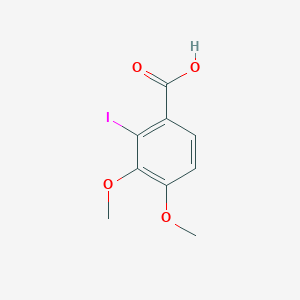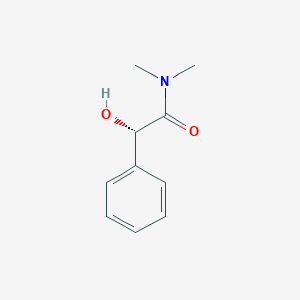
Ethyl 6-chloro-2-cyanonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-2-cyanonicotinate is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a cyano group at the 2nd position on the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2-cyanonicotinate can be synthesized through various methods. One common method involves the reaction of ethyl nicotinate with phosphorus oxychloride (POCl3) and potassium cyanide (KCN) under controlled conditions. The reaction typically proceeds as follows:
- Ethyl nicotinate is reacted with POCl3 to introduce the chloro group at the 6th position.
- The resulting intermediate is then treated with KCN to introduce the cyano group at the 2nd position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-2-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted nicotinates.
Reduction: Formation of ethyl 6-chloro-2-aminonicotinate.
Oxidation: Formation of corresponding oxides and other oxidized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-2-cyanonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 6-chloro-2-cyanonicotinate is primarily based on its ability to interact with various molecular targets. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and interfere with cellular processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate: Similar structure with an additional chloromethyl group.
Ethyl 6-chloro-2-aminonicotinate: Similar structure with an amino group instead of a cyano group.
Uniqueness
Ethyl 6-chloro-2-cyanonicotinate is unique due to the presence of both chloro and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
ethyl 6-chloro-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-4-8(10)12-7(6)5-11/h3-4H,2H2,1H3 |
Clave InChI |
FEUROFDHBYLLBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



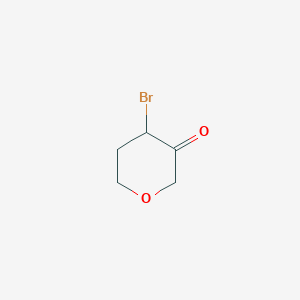
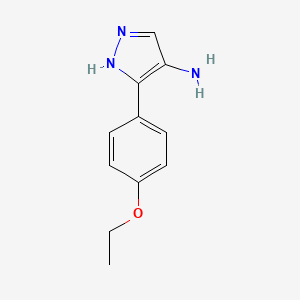
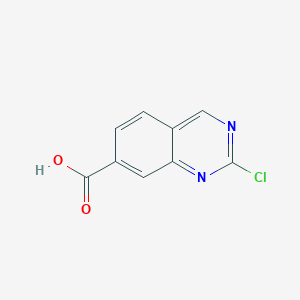

![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)


